molecular formula C8H17NO4S B3105610 Tert-butyl 2-(methylsulfonyl)ethylcarbamate CAS No. 154095-06-4

Tert-butyl 2-(methylsulfonyl)ethylcarbamate

Cat. No.: B3105610
CAS No.: 154095-06-4
M. Wt: 223.29 g/mol
InChI Key: IUGNRAPFUGAGMQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylsulfonyl)ethylcarbamate (CAS 154095-06-4) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl chain terminated with a methylsulfonyl (-SO₂CH₃) moiety . The Boc group is a cornerstone in organic synthesis for the protection of amines, allowing for selective deprotection under mild acidic conditions to yield the corresponding amine hydrochloride salts . The methylsulfonyl substituent is a strong electron-withdrawing group, which enhances the compound's utility as a versatile intermediate and a superior leaving group in nucleophilic substitution reactions, enabling the construction of more complex molecular architectures . Carbamate groups, in general, are of significant importance in modern drug discovery due to their excellent chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are integral structural motifs in many FDA-approved drugs and prodrugs for treating conditions such as cancer, epilepsy, HIV, and Alzheimer's disease . This particular compound serves as a valuable building block in pharmaceutical research for the synthesis of these and other biologically active molecules. As a reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-methylsulfonylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-8(2,3)13-7(10)9-5-6-14(4,11)12/h5-6H2,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGNRAPFUGAGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylsulfonyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(methylsulfonyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as ethyl acetate and reagents like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylsulfonyl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Tert-butyl 2-(methylsulfonyl)ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylsulfonyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a reversible inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can be exploited in drug design to develop therapeutic agents that target specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored reactivity and applications. Below is a detailed comparison with key analogs:

2.1 Structural and Functional Group Analysis
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 2-(methylsulfonyl)ethylcarbamate Methylsulfonyl (-SO₂CH₃) C₈H₁₆N₂O₄S* ~252.29 Electron-withdrawing group; facilitates nucleophilic displacement reactions. Used in amine synthesis via HCl-mediated deprotection .
Tert-butyl 2-(phenylsulfonamido)ethylcarbamate Phenylsulfonamido (-SO₂NHC₆H₅) C₁₃H₂₀N₂O₄S 300.37 Bulky aromatic sulfonamide; potential bioactivity in medicinal chemistry (e.g., enzyme inhibition) .
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate 4-Aminophenoxy (-O-C₆H₄-NH₂) C₁₃H₂₀N₂O₃ 264.31 Aromatic amine enables electrophilic substitution (e.g., acylation); used as a linker in drug conjugates .
Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate Hydroxyethylthio (-S-CH₂CH₂OH) C₉H₁₉NO₃S 221.32 Thioether and hydroxyl groups; oxidizable to sulfones. Applications in polymer crosslinking .
Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate Pyrrol-1-yl (C₄H₄N) C₁₁H₂₀N₂O₂ 224.29 Electron-rich heterocycle; participates in cycloadditions or metal coordination .

*Inferred formula based on structural analysis.

2.4 Physicochemical Properties
  • Solubility: Methylsulfonyl and sulfonamido derivatives exhibit lower solubility in polar solvents due to hydrophobic substituents, whereas hydroxyethylthio and aminophenoxy analogs are more hydrophilic.
  • Stability : The Boc group in all compounds is acid-labile but stable under basic conditions. Methylsulfonyl and sulfonamido groups enhance thermal stability compared to thioethers.

Research Findings and Trends

  • Reactivity : Methylsulfonyl groups accelerate SN2 reactions 2–3 times faster than mesylates (methanesulfonates) in model systems, highlighting their utility in dynamic combinatorial chemistry .
  • Material Science: Hydroxyethylthio carbamates form self-assembled monolayers (SAMs) on gold surfaces, enabling sensor development .

Biological Activity

Tert-butyl 2-(methylsulfonyl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

  • Molecular Formula : C8H17NO5S
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 122734-32-1

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with methylsulfonyl chloride under basic conditions. The reaction conditions can vary, but common solvents include dichloromethane or ethyl acetate, and catalysts such as triethylamine may be employed to facilitate the reaction.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated promising results in inhibiting inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-administration .

CompoundInhibition Percentage (%)Time (hours)
4a54.2399
4i39.02112

Cytotoxicity and Anticancer Activity

This compound has shown potential anticancer activity. It binds effectively to the Cetuximab antigen and its conjugates, which are relevant in targeting colorectal cancer cells . This binding mechanism suggests that the compound may interfere with cancer cell proliferation by modulating receptor activity.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, compounds similar to this carbamate have been evaluated for their inhibitory effects on proteases like SARS-CoV 3CL protease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory potency.

Case Studies

  • Anti-inflammatory Studies : A group of related compounds was tested for anti-inflammatory effects using the carrageenan-induced edema model. Results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of the methylsulfonyl group in enhancing biological activity .
  • Anticancer Evaluations : In vitro studies demonstrated that this compound significantly inhibited the growth of colorectal cancer cell lines when conjugated with Cetuximab, suggesting a targeted therapeutic approach .

Q & A

Q. Critical Factors :

  • Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • pH Control : Maintaining a slightly basic environment (pH 8–9) using triethylamine optimizes nucleophilic substitution efficiency .
  • Reagent Ratios : Stoichiometric excess of the sulfonating agent (1.2–1.5 equivalents) improves yields to ~70–85% .

How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question
Spectroscopic Methods :

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.1–3.3 ppm (methylsulfonyl CH₂), and δ 4.8–5.0 ppm (carbamate NH) confirm structural integrity .
    • ¹³C NMR : Signals at δ 80–85 ppm (tert-butyl C), δ 45–50 ppm (sulfonyl CH₂), and δ 155–160 ppm (carbamate carbonyl) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 250–260 (M+H⁺) validate molecular weight .

Q. Chromatographic Methods :

  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect impurities at retention times of 8–10 min .

What are the common challenges in achieving regioselectivity during functionalization reactions involving this compound, and how can they be addressed methodologically?

Advanced Research Question
Challenges :

  • Steric hindrance from the tert-butyl group can block nucleophilic attack at the carbamate nitrogen .
  • Competing reactions at the sulfonyl group (e.g., oxidation or elimination) reduce yields .

Q. Solutions :

  • Catalytic Strategies : Use Pd-mediated cross-coupling to direct functionalization to the sulfonyl group .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and enhance regioselectivity .
  • Temperature Gradients : Gradual warming (−20°C to 25°C) minimizes side reactions during alkylation .

How do steric and electronic effects of the tert-butyl and methylsulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate nitrogen, favoring reactions at the sulfonyl group .
  • Electronic Effects : The electron-withdrawing methylsulfonyl group increases the electrophilicity of adjacent carbons, facilitating SN2 reactions .

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates of tert-butyl derivatives with/without sulfonyl groups. For example, sulfonyl-containing analogs react 3–5x faster in SN2 conditions .

What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Root Causes of Contradictions :

  • Variability in assay conditions (e.g., pH, temperature) .
  • Differences in derivative substituents (e.g., aryl vs. alkyl groups) .

Q. Resolution Strategies :

  • Standardized Assays : Use isothermal titration calorimetry (ITC) to measure binding constants under controlled conditions .
  • Structural-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives with systematic substituent variations (e.g., methylsulfonyl vs. tosyl groups) .

How can computational chemistry methods be integrated with experimental data to predict the behavior of this compound in complex reaction systems?

Advanced Research Question
Methodological Integration :

  • Molecular Docking : Predict binding modes with enzymes (e.g., proteases) using AutoDock Vina, validated by experimental IC₅₀ values .
  • DFT Calculations : Optimize transition-state geometries to explain regioselectivity trends observed in SN2 reactions .

Q. Case Study :

  • Calculated activation energies (ΔG‡) for sulfonyl group reactions correlate with experimental yields (R² = 0.89) .

What are the critical considerations for designing scalable yet controlled reaction protocols for this compound to ensure reproducibility in academic settings?

Basic Research Question
Key Factors :

  • Reagent Quality : Use anhydrous solvents and >98% purity reagents to avoid hydrolysis .
  • Scale-Up Adjustments : Maintain low temperatures (<10°C) during exothermic steps (e.g., sulfonation) to prevent runaway reactions .
  • Process Monitoring : In-line FTIR tracks reaction progress and detects intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(methylsulfonyl)ethylcarbamate
Reactant of Route 2
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Tert-butyl 2-(methylsulfonyl)ethylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.